molecular formula C40H46Cl4N8O2Zn B12759084 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) CAS No. 72208-33-4

2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)

Cat. No.: B12759084
CAS No.: 72208-33-4
M. Wt: 878.0 g/mol
InChI Key: CPPDTNYAQXBXSK-UHFFFAOYSA-J
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Description

2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) is a complex organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy

Preparation Methods

The synthesis of 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) can be achieved through multiple synthetic routes. One common method involves the reaction of N-functionalized phenol with 2-iodophenyl salt under specific conditions . Another route includes the use of 2-acetamido-substituted salt with 2-iodophenol . The reaction conditions typically involve controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenoxazine derivatives with different functional groups, while reduction reactions may result in the formation of simpler phenoxazine compounds.

Mechanism of Action

The mechanism of action of 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) involves its interaction with specific molecular targets and pathways. For instance, phenoxazine derivatives have been shown to inhibit certain enzymes and signaling pathways, leading to their therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) can be compared with other phenoxazine derivatives, such as actinomycin D and other phenothiazinium-based compounds . These compounds share similar structural features but differ in their specific functional groups and applications. For example, actinomycin D is well-known for its strong antitumor properties, while other phenoxazine derivatives may have different therapeutic or material science applications . The uniqueness of 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) lies in its specific structural properties and the potential for diverse applications in various scientific fields.

Properties

CAS No.

72208-33-4

Molecular Formula

C40H46Cl4N8O2Zn

Molecular Weight

878.0 g/mol

IUPAC Name

2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)

InChI

InChI=1S/2C20H23N4O.4ClH.Zn/c2*1-4-24(5-2)16-8-10-18-20(14-16)25-19-13-15(7-9-17(19)22-18)23(3)12-6-11-21;;;;;/h2*7-10,13-14H,4-6,12H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

CPPDTNYAQXBXSK-UHFFFAOYSA-J

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC#N)C=C3O2.CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC#N)C=C3O2.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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